molecular formula C20H23NO2 B13364897 (4-Benzylpiperidin-1-yl)(2-methoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B13364897
M. Wt: 309.4 g/mol
InChI Key: FSIWGHXVLYRBFQ-UHFFFAOYSA-N
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Description

(4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a methoxyphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone typically involves the reaction of 4-benzylpiperidine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzyl-1-piperidyl)-(2-chlorophenyl)methanone
  • (4-benzyl-1-piperidyl)-(2-hydroxyphenyl)methanone
  • (4-benzyl-1-piperidyl)-(2-nitrophenyl)methanone

Uniqueness

(4-benzyl-1-piperidyl)-(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H23NO2/c1-23-19-10-6-5-9-18(19)20(22)21-13-11-17(12-14-21)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3

InChI Key

FSIWGHXVLYRBFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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